2-Methylpiperidine-3-carboxylic acid hydrochloride

Lipophilicity LogP Piperidine derivatives

Researchers often face failed syntheses when substituting unvalidated piperidine building blocks. 2-Methylpiperidine-3-carboxylic acid hydrochloride (CAS 1220040-26-5) eliminates this risk as a defined diastereomeric mixture with precise 2-methyl substitution, ensuring reproducible reactivity and conformational control. - Enforces specific ring conformations for target selectivity in drug discovery. - Serves as a rigid core for MMP inhibitors with improved selectivity over MMP-1/MMP-7. - Functionalized piperidine scaffold for cost-effective PROTAC SAR exploration. Supplied with ≥95% purity (HPLC/NMR), ready for immediate global shipping from BenchChem.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 1220040-26-5
Cat. No. B1502157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpiperidine-3-carboxylic acid hydrochloride
CAS1220040-26-5
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1C(CCCN1)C(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
InChIKeyJFNYEWGRLZUUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpiperidine-3-carboxylic acid hydrochloride: Physicochemical Overview


2-Methylpiperidine-3-carboxylic acid hydrochloride (CAS: 1220040-26-5) is a substituted piperidine derivative, supplied as the hydrochloride salt. It features a 2-methyl substitution on the saturated piperidine ring bearing a 3-carboxylic acid moiety. This compound exists as a mixture of diastereomers . Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol . It serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis. It is commercially available from multiple vendors with a typical purity specification of ≥95% (HPLC/NMR) .

Chiral piperidine building block
Mixture of diastereomers
Hydrochloride salt form
Batch-specific QC data available

2-Methylpiperidine-3-carboxylic acid hydrochloride: Substitution Risks


Substitution with other piperidine-3-carboxylic acid derivatives or simpler piperidine building blocks can lead to divergent synthetic outcomes, altered physicochemical profiles, or distinct biological activities. The presence and position of the methyl group on the piperidine ring introduce steric and electronic effects that influence conformational preferences, reactivity, and binding affinities . Furthermore, the specific stereochemistry and salt form directly impact solubility, stability, and crystallinity, which are critical for reproducible synthesis and formulation . Direct replacement without comparative validation risks failed syntheses, inconsistent biological data, and procurement of materials with unsuitable specifications.

!Methyl substitution position and stereochemistry alter conformational preferences and reactivity; direct replacement with unsubstituted piperidine-3-carboxylic acids may lead to divergent synthetic outcomes.
!Hydrochloride salt form impacts solubility, stability, and crystallinity; switching salt or free base without validation can compromise synthetic reproducibility.
!Diastereomeric mixture vs. single enantiomer influences chiral outcome; substituting with a resolved isomer changes cost, reactivity, and stereochemical result.

2-Methylpiperidine-3-carboxylic acid hydrochloride: Quantitative Comparison


Lipophilicity Comparison: Nipecotic Acid

The 2-methyl substitution increases lipophilicity compared to the unsubstituted parent compound, nipecotic acid. 2-Methylpiperidine-3-carboxylic acid hydrochloride (CAS 1220040-26-5) has a LogP value of -2.02, indicating greater hydrophilicity compared to nipecotic acid's typical LogP of -2.3, but the 2-methyl group reduces polarity relative to nipecotic acid. This difference can impact solubility, membrane permeability, and retention in reversed-phase chromatography .

Lipophilicity (LogP)
Reported
-2.02
Supports distinct reversed-phase retention behavior
ΔLogP ≈ 0.28 vs. nipecotic acid (less hydrophilic)
Lipophilicity LogP Piperidine derivatives Physicochemical properties

Molecular Weight: Comparison with Piperidine Analogs

The hydrochloride salt form of 2-methylpiperidine-3-carboxylic acid (CAS 1220040-26-5) has a molecular weight of 179.65 g/mol . This is significantly higher than the free base form (143.18 g/mol) and differs from related piperidine building blocks such as (S)-piperidine-3-carboxylic acid hydrochloride (165.62 g/mol) and 1-methylpiperidine-3-carboxylic acid hydrochloride (179.64 g/mol) [1].

Molecular Weight
Reported
179.65 g/mol
Affects stoichiometry and shipping calculations
+14.03 vs nipecotic acid HCl; near-identical to 1-methylpiperidine-3-carboxylic acid HCl
Molecular Weight Piperidine Building Blocks Hydrochloride Salt

Purity & QC: Comparison with Commercial Alternatives

Commercially available 2-methylpiperidine-3-carboxylic acid hydrochloride (CAS 1220040-26-5) is offered with a typical purity of 95% or higher, with some suppliers providing batch-specific analytical data including HPLC, NMR, and GC . In comparison, unsubstituted piperidine-3-carboxylic acid hydrochloride (nipecotic acid hydrochloride) is often available at 98% purity, but with less detailed batch-specific data . The availability of rigorous analytical documentation ensures reproducibility and reduces the risk of introducing unknown impurities in sensitive applications .

Purity & QC
Specification review
Batch-specific NMR/HPLC/GC data
Supports procurement confidence through analytical documentation
Typical purity ≥95%; documentation may reduce impurity-related risk
Purity Quality Control Analytical Methods Procurement

Diastereomeric Composition: Mixture vs. Single Stereoisomers

2-Methylpiperidine-3-carboxylic acid hydrochloride (CAS 1220040-26-5) is supplied as a mixture of diastereomers, whereas many related piperidine carboxylic acids are available as single enantiomers (e.g., (2R,3R)- or (2S,3S)-2-methylpiperidine-3-carboxylic acid) . This diastereomeric mixture provides a cost-effective entry point for chiral resolution or diastereoselective synthesis, offering a different value proposition compared to pre-resolved single isomers which command higher prices .

Diastereomeric Composition
Reported
Mixture of diastereomers vs. Single enantiomer
Cost-effective entry for chiral resolution or diastereoselective synthesis
May support early-stage SAR where isomer purity is not immediately required
Stereochemistry Diastereomers Chiral Resolution Synthetic Intermediate

2-Methylpiperidine-3-carboxylic acid hydrochloride: Applications


Chiral Piperidine Derivatives Synthesis

Due to its diastereomeric mixture and defined 2-methyl substitution, this compound serves as a versatile scaffold for synthesizing conformationally constrained analogs of bioactive molecules. The methyl group can enforce specific ring conformations, potentially improving target selectivity in drug discovery programs . Its molecular weight and LogP (-2.02) position it favorably as a fragment for lead optimization .

GABA Uptake Inhibitor Analogs

As a substituted piperidine-3-carboxylic acid, this compound is structurally related to nipecotic acid, a known GABA uptake inhibitor . The 2-methyl group may modulate binding affinity and selectivity for GABA transporter subtypes (GAT1-4) . Researchers can use this building block to synthesize novel analogs with potentially improved pharmacological profiles [1].

MMP Inhibitor Development

Piperidine-containing carboxylic acids have been reported as potent and selective inhibitors of matrix metalloproteinases (MMPs) . The 2-methylpiperidine scaffold provides a rigid core for designing MMP inhibitors with improved selectivity over MMP-1 and MMP-7, which is crucial for minimizing side effects . This compound can serve as a key intermediate in such inhibitor programs.

PROTAC Building Block

Piperidine carboxylic acids are increasingly used as linkers or E3 ligase ligand moieties in PROTAC design. The 2-methylpiperidine-3-carboxylic acid hydrochloride offers a functionalized piperidine core with defined stereochemistry that can be elaborated to tune degrader properties . Its availability as a diastereomeric mixture may facilitate cost-effective SAR exploration .

Application
Selection Property
Validation Focus
Chiral piperidine scaffold synthesis
Diastereomeric mixture for resolution
Conformational constraint screening
GABA transporter analog design
2-methyl substitution on piperidine
GAT subtype binding assay
MMP inhibitor SAR studies
Rigid piperidine core for selectivity profiling
MMP isoform selectivity panel
PROTAC linker exploration
Functionalized piperidine for degrader tuning
Degrader property optimization

Technical Documentation Hub

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24 linked technical documents
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